molecular formula C21H13ClN2O3 B13143251 1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione CAS No. 89868-48-4

1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione

Cat. No.: B13143251
CAS No.: 89868-48-4
M. Wt: 376.8 g/mol
InChI Key: MRCLOZRVAKCPQU-UHFFFAOYSA-N
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Description

1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione is a synthetic anthracene-9,10-dione (anthraquinone) derivative designed for advanced research applications. Anthracenediones are a significant class of compounds extensively investigated in medicinal chemistry, particularly for their potential as anticancer agents. The core anthraquinone structure is known to interact with DNA, often through intercalation between base pairs, which can disrupt DNA replication and transcription in rapidly dividing cells . This mechanism is foundational to the activity of several established chemotherapeutic drugs and serves as a starting point for the development of new derivatives with improved efficacy and reduced toxicity . Substitutions on the anthracenedione core, such as the 1,4-diamino groups and the 2-(4-chlorobenzoyl) moiety in this compound, are critical for modulating its biological activity and physicochemical properties. Research on analogous compounds has demonstrated that disubstituted 1,4-anthracene-9,10-diones can exhibit significant inhibitory effects on pro-inflammatory mediators, including nitric oxide, TNF-α, and IL-1β in activated immune cells, suggesting potential applications in immunology and inflammation research . Furthermore, the strategic functionalization of the anthraquinone scaffold is a active area of synthetic chemistry, aimed at expanding the structural diversity for discovering new materials and chemical probes . This product is intended for research purposes only, providing a specialized molecular tool for studies in drug discovery, chemical biology, and the synthesis of novel functional compounds.

Properties

CAS No.

89868-48-4

Molecular Formula

C21H13ClN2O3

Molecular Weight

376.8 g/mol

IUPAC Name

1,4-diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione

InChI

InChI=1S/C21H13ClN2O3/c22-11-7-5-10(6-8-11)19(25)14-9-15(23)16-17(18(14)24)21(27)13-4-2-1-3-12(13)20(16)26/h1-9H,23-24H2

InChI Key

MRCLOZRVAKCPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)C(=O)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Anthracene is nitrated to form 1,4-dinitroanthracene.

    Reduction: The nitro groups are reduced to amino groups, yielding 1,4-diaminoanthracene.

    Acylation: The amino groups are then acylated with 4-chlorobenzoyl chloride to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The quinone structure can be further oxidized to form different derivatives.

    Reduction: The quinone can be reduced to hydroquinone derivatives.

    Substitution: The amino and chlorobenzoyl groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.

Major Products:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted anthraquinone derivatives.

Scientific Research Applications

1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cell proliferation, making it a potential anticancer agent. The molecular targets include topoisomerases and kinases, which are crucial for DNA replication and cell division.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight Key Properties/Applications References
1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione 1,4-diamino; 2-(4-chlorobenzoyl) ~395.8 (est.) Cytotoxicity, DNA intercalation
2-(Butylamino)anthracene-1,4-dione (3a) 2-butylamino; 1,4-dione ~292.3 IC50: 1.1–13.0 µg/mL (MCF-7, Hep-G2)
1,4-Bis(benzylamino)anthracene-9,10-dione 1,4-bis(benzylamino) 418.486 Potential fluorescent dye
9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate 1,4-diacetate; 9,10-dione 324.28 Supramolecular assembly, dye precursor
4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione 4,8-diamino; 1,5-dihydroxy; 2-(4-hydroxyphenyl) ~420.3 (est.) Enhanced solubility, metal coordination
1-Amino-2,4-dibromoanthracene-9,10-dione 1-amino; 2,4-dibromo 385.97 Reactivity in halogenation reactions

Key Observations :

  • Amino vs. Hydroxy Groups: Amino substituents (e.g., 1,4-diamino) improve cytotoxicity, as seen in 3a (IC50: 1.1–13.0 µg/mL) , whereas hydroxy groups (e.g., 1,4-dihydroxy in diacetate derivatives) favor supramolecular interactions and metal coordination .
  • Bulkier Substituents: Benzylamino or tetrakis-oxadiazole groups (e.g., in and ) enhance π-π stacking and electronic delocalization, making them suitable for materials science applications .

Key Observations :

  • Acylation vs. Alkylation : High-yield acylation (e.g., diacetate synthesis at >90% ) contrasts with lower yields for alkylation (e.g., 32% for 3a ), likely due to steric hindrance.
  • Catalytic C–H Activation : Rhodium-catalyzed oxygenation provides regioselective modification of anthracene cores, enabling access to oxygenated derivatives without pre-functionalization .

Key Observations :

  • Amino Substituents Enhance Bioactivity: Compounds with amino groups (e.g., 3a and the target compound) exhibit stronger cytotoxicity than methoxy or acetoxy derivatives .
  • Chlorobenzoyl vs. Benzylamino: The electron-withdrawing 4-chlorobenzoyl group may improve redox cycling and ROS generation compared to benzylamino derivatives .

Biological Activity

1,4-Diamino-2-(4-chlorobenzoyl)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. Its molecular formula is C21H13ClN2O3, and it features an anthracene backbone with two amino groups and a 4-chlorobenzoyl substituent, which enhances its reactivity and potential biological applications. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds with similar structures can inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : The compound interacts with cellular proteins and nucleic acids, influencing pathways involved in cell proliferation and apoptosis. It has been observed to inhibit enzymes that play critical roles in cancer progression.
  • Case Study : In vitro studies demonstrated that this compound induces cytotoxicity in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The cytotoxic effects were attributed to the activation of apoptotic pathways and inhibition of key signaling molecules involved in cell survival.

Enzyme Inhibition

This compound has shown potential in inhibiting specific enzymes associated with tumor growth:

  • Protein Kinase CK1 Delta : Similar derivatives have been noted for their selective inhibition of CK1 delta, a kinase implicated in various cancers. This suggests that the chlorobenzoyl substituent may enhance the binding affinity of the compound to these enzymes.

Interaction with Nucleic Acids

The compound's ability to form complexes with DNA and RNA is crucial for understanding its therapeutic potential:

  • Binding Studies : Spectroscopic studies indicate that this compound binds to nucleic acids, which may interfere with replication and transcription processes essential for cancer cell survival.

Data Table: Biological Activity Summary

Activity Description
Anticancer Activity Induces cytotoxicity in A549 and MCF-7 cell lines through apoptotic pathways.
Enzyme Inhibition Selectively inhibits protein kinases involved in cancer progression.
Nucleic Acid Interaction Forms complexes with DNA/RNA, potentially disrupting replication and transcription processes.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Comparative Studies

Comparative studies with other anthraquinone derivatives reveal that the presence of the chlorobenzoyl group significantly alters the biological activity profile:

Compound Name Molecular Formula Biological Activity
1,4-DiaminoanthraquinoneC14H10N2O2Known for selective inhibition of CK1 delta
This compoundC21H13ClN2O3Exhibits enhanced reactivity and anticancer properties

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